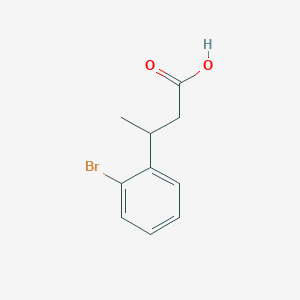

3-(2-Bromophenyl)butanoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate, a compound structurally similar to 3-(2-Bromophenyl)butanoic acid, has been described . The process involves a series of reactions including the use of (4-bromophenyl)boronic acid, bis(norbornadiene)rhodium(I) tetrafluoroborate, and ®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl .Molecular Structure Analysis

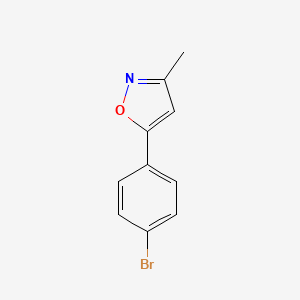

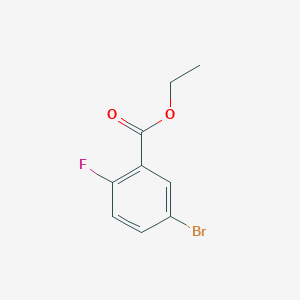

The molecular structure of 3-(2-Bromophenyl)butanoic acid consists of a butanoic acid chain with a bromophenyl group attached at the third carbon. The bromophenyl group is an aromatic ring with a bromine atom attached, which can significantly influence the compound’s reactivity and properties.Aplicaciones Científicas De Investigación

-

Bioprocess Engineering

- Application : Short-chain organic acids, including butanoic acid derivatives, are used in biotechnological processes to extract valuable compounds from renewable feedstocks . They serve as precursors for various bulk chemicals and commercially significant polymers .

- Methods : The production of these acids involves the use of microbial cell factories, which have been developed through advances in metabolic engineering . These factories must achieve exceptional results in terms of yield, productivity, purity, and substrate consumption flexibility for bio-based production to be cost-effective .

- Results : While the specific outcomes depend on the exact process and the compounds being produced, the overall goal is to create a more sustainable and eco-friendly chemical industry .

-

Organic Chemistry

- Application : Borinic acids, which can be derived from bromophenyl compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .

- Methods : The synthesis of borinic acids often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .

- Results : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and they catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .

-

Organic Syntheses

- Application : The compound can be used in the large scale synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic Acid .

- Methods : The synthesis involves a series of reactions starting with (4-bromophenyl)boronic acid and ethyl (E)-but-2-enoate, followed by several purification steps .

- Results : The end product is (S)-3-(4-Bromophenyl)butanoic Acid, which can be used as a building block in the synthesis of other organic compounds .

-

Pharmaceutical Research

- Application : Bromophenyl compounds are often used in the development of new pharmaceuticals .

- Methods : These compounds can be used as building blocks in the synthesis of more complex molecules, or they can be used to modify the properties of existing drugs .

- Results : The specific outcomes depend on the exact drug being developed, but the goal is to create more effective and safer medications .

-

Organoboron Compounds

- Application : Borinic acids, which can be derived from bromophenyl compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .

- Methods : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .

- Results : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and they catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .

-

Acid-Base Chemistry

- Application : Organic acids, including butanoic acid derivatives, can ionize in solution to donate protons .

- Methods : The ionization of an acid involves the breaking of a bond between the hydrogen and oxygen in an -OH group .

- Results : The organic acids are weak in the sense that this ionization is very incomplete. For example, in the case of dilute ethanoic acid, the solution contains about 99% of ethanoic acid molecules - at any instant, only about 1% have actually ionized .

Propiedades

IUPAC Name |

3-(2-bromophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMRPAZFPUTDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenyl)butanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)